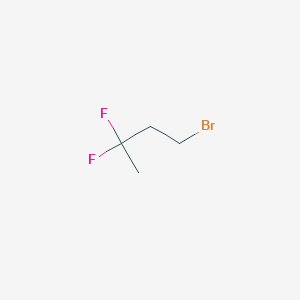
1-Bromo-3,3-difluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Bromo-3,3-difluorobutane is a halogenated organic compound with the chemical formula C4H7BrF2 . It has a molecular weight of 173 .
Synthesis Analysis
The synthesis of 1-Bromo-3,3-difluorobutane involves several steps. The dehydrobromination of 1,4-dibromo-2-chlorobut-2-ene, which is the main product of chloroprene bromination, results in bromo-2-chlorobuta-1,3-diene . Chlorination of bromoprene and subsequent dehydrochlorination of 2-bromo-1,4-dichlorobut-2-ene leads to a mixture of E- and Z-isomers of 2- and 3-bromo-1-chlorobuta-1,3-diene .Scientific Research Applications
Thermal Chemistry and Isomerization Studies Research on the thermal chemistry of C4 hydrocarbons, including 1-bromo-3-butene, on Pt(111) surfaces has revealed mechanisms for double-bond isomerization. This study suggests that rapid beta-hydride eliminations and olefin insertions into metal-hydrogen bonds contribute to hydrogenation, dehydrogenation, and isotope exchange processes. A preference for hydrogenation at the end carbons and dehydrogenation from the inner carbons of 1-butene to 2-butene was observed, highlighting the potential of 1-bromo-3,3-difluorobutane in understanding and enhancing catalytic reactions (Lee & Zaera, 2005).
Microwave Spectroscopy The rotational spectrum of 1-bromobutane, closely related to 1-Bromo-3,3-difluorobutane, has been extensively studied through microwave spectroscopy. This research has provided detailed insights into the molecular structure and dynamics of such compounds. The identification and characterization of multiple conformers of 1-bromobutane, along with the determination of rotational constants, nuclear quadrupole coupling constants, and centrifugal distortion constants, offer valuable data for the study of molecular interactions and the development of new materials (Kim et al., 2016).
Electrochemical Applications The electrooxidation of bromoalkanes, including 1-bromobutane, on platinum in liquid hydrogen fluoride has been explored as a method for selective halogen exchange reactions. This research demonstrates the potential for using electrochemical methods to achieve selective displacement of bromine by fluorine, providing a pathway for synthesizing alkyl fluorides. Such processes are relevant in the development of pharmaceuticals and agrochemicals, where the selective introduction of fluorine atoms can significantly alter the biological activity of molecules (Badoz-Lambling et al., 1979).
properties
IUPAC Name |
1-bromo-3,3-difluorobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrF2/c1-4(6,7)2-3-5/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGQUVAOZVWRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,3-difluorobutane | |
CAS RN |
1784544-27-9 |
Source


|
| Record name | 1-bromo-3,3-difluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B2896053.png)
![2-Methoxy-6-{[(3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2896055.png)

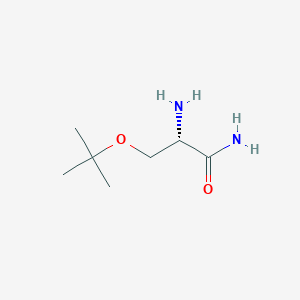
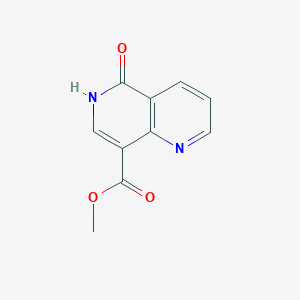
![3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B2896061.png)
![N-{4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl}-2-furamide](/img/structure/B2896062.png)
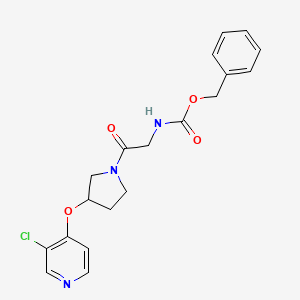
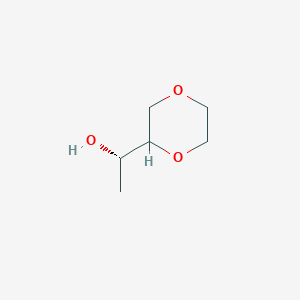
![6-chloro-N-{[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2896068.png)
![Ethyl 1-[(4-propoxynaphthyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2896069.png)
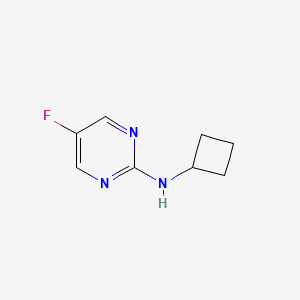
![8-((4-phenylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2896072.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2896074.png)